molecular formula C9H16Cl2N2O B1454864 (1-Phenoxypropan-2-yl)hydrazine dihydrochloride CAS No. 1803608-13-0

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride

Cat. No.: B1454864
CAS No.: 1803608-13-0
M. Wt: 239.14 g/mol
InChI Key: ICESXWSYSZBABF-UHFFFAOYSA-N
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Description

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride is a hydrazine derivative characterized by a phenoxy-substituted propan-2-yl backbone and two hydrochloric acid counterions. Hydrazine derivatives are often utilized as intermediates in organic synthesis, particularly in the formation of heterocycles or as ligands in metal complexes. The dihydrochloride salt form enhances stability and solubility in polar solvents, a common trait among hydrazine salts .

Properties

IUPAC Name

1-phenoxypropan-2-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-8(11-10)7-12-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESXWSYSZBABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-13-0
Record name Fenoxypropazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803608130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENOXYPROPAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3R5MM953N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride typically involves the reaction of 1-phenoxypropan-2-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for (1-Phenoxypropan-2-yl)hydrazine dihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydrazine derivatives, substituted phenoxy compounds, and various oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical properties of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/Decomposition Stability Notes Key References
(1-Phenoxypropan-2-yl)hydrazine dihydrochloride C₉H₁₄Cl₂N₂O 249.13 (calculated) Not reported Likely hygroscopic; moderate stability due to dihydrochloride form
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Not reported Stable in acidic conditions; used in antidepressant synthesis
[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride C₅H₁₆Cl₂N₂O 191.10 Not reported Hygroscopic; stored at 4°C
(4-Methoxybenzyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂O 225.12 194–195°C (decomposes) Hygroscopic; unstable under ambient conditions
{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine dihydrochloride C₁₁H₁₈Cl₂N₂ 249.18 Not reported Classified as hazardous (D7); UN Number EN300-658458
Key Observations:
  • This may influence solubility in nonpolar solvents or binding affinity in biological systems.
  • Stability : Dihydrochloride salts generally exhibit moderate stability, but compounds with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are prone to decomposition due to steric strain and weak N–N bonds .
  • Hazard Classification : Compounds like {1-[4-(propan-2-yl)phenyl]ethyl}hydrazine dihydrochloride (Hazard Class D7) highlight the need for stringent handling protocols, similar to phenylhydrazine derivatives, which require respiratory protection and gloves .

Stability and Handling Considerations

Dihydrochloride salts of hydrazines are generally hygroscopic and require storage under inert atmospheres (N₂ or Ar) at low temperatures (2–8°C) . Decomposition risks increase with steric bulk or electron-withdrawing substituents. Safety protocols for phenylhydrazine derivatives—such as NIOSH-approved respirators and barrier creams—are recommended for all hydrazine dihydrochlorides due to their toxicity and irritancy .

Biological Activity

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride, with the chemical formula C10H14Cl2N2O, is a hydrazine derivative that has garnered interest for its potential biological activities. This compound is characterized by its hydrazine functionality, which is known for its reactivity and ability to form various derivatives with significant biological implications.

The compound features a phenoxy group attached to a propan-2-yl hydrazine backbone. Its dihydrochloride form indicates the presence of two hydrochloride ions, which enhance its solubility in aqueous environments. The molecular structure can be represented as follows:

C10H14Cl2N2O\text{C}_{10}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

The biological activity of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety can participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS) that may induce apoptosis in cancer cells or modulate enzymatic activities.

Antimicrobial Activity

Research has demonstrated that hydrazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to (1-Phenoxypropan-2-yl)hydrazine dihydrochloride showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antitumor Activity

Hydrazine derivatives have also been explored for their antitumor potential. In vitro studies indicate that (1-Phenoxypropan-2-yl)hydrazine dihydrochloride may inhibit the proliferation of cancer cell lines through mechanisms such as inducing cell cycle arrest and promoting apoptosis. For instance, compounds with similar structures were found to significantly reduce the viability of leukemia cells in controlled experiments.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several hydrazine derivatives, including (1-Phenoxypropan-2-yl)hydrazine dihydrochloride. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
(1-Phenoxypropan-2-yl)hydrazine Dihydrochloride32Staphylococcus aureus
Standard Antibiotic (Amoxicillin)16Staphylococcus aureus
(1-Phenoxypropan-2-yl)hydrazine Dihydrochloride64Escherichia coli
Standard Antibiotic (Ciprofloxacin)32Escherichia coli

Case Study 2: Antitumor Activity

In another study, the effect of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride on human leukemia cell lines was investigated. The compound was found to induce apoptosis through ROS generation and subsequent mitochondrial dysfunction.

Cell LineIC50 (µM)Mechanism of Action
K56215ROS Induction and Apoptosis
HEL20Mitochondrial Dysfunction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Phenoxypropan-2-yl)hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Phenoxypropan-2-yl)hydrazine dihydrochloride

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